

Application Notes and Protocols: Ocular Drug Delivery Systems for Bromfenac Sodium

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Compound of Interest

Compound Name: *Bromfenac sodium*

Cat. No.: *B000289*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of various ocular drug delivery systems for **Bromfenac sodium**. This document is intended to guide researchers in formulating advanced ophthalmic drug delivery systems to enhance the therapeutic efficacy of **Bromfenac sodium** for treating ocular inflammation.

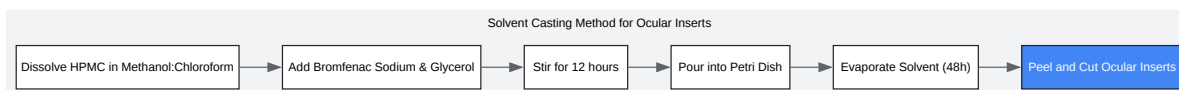
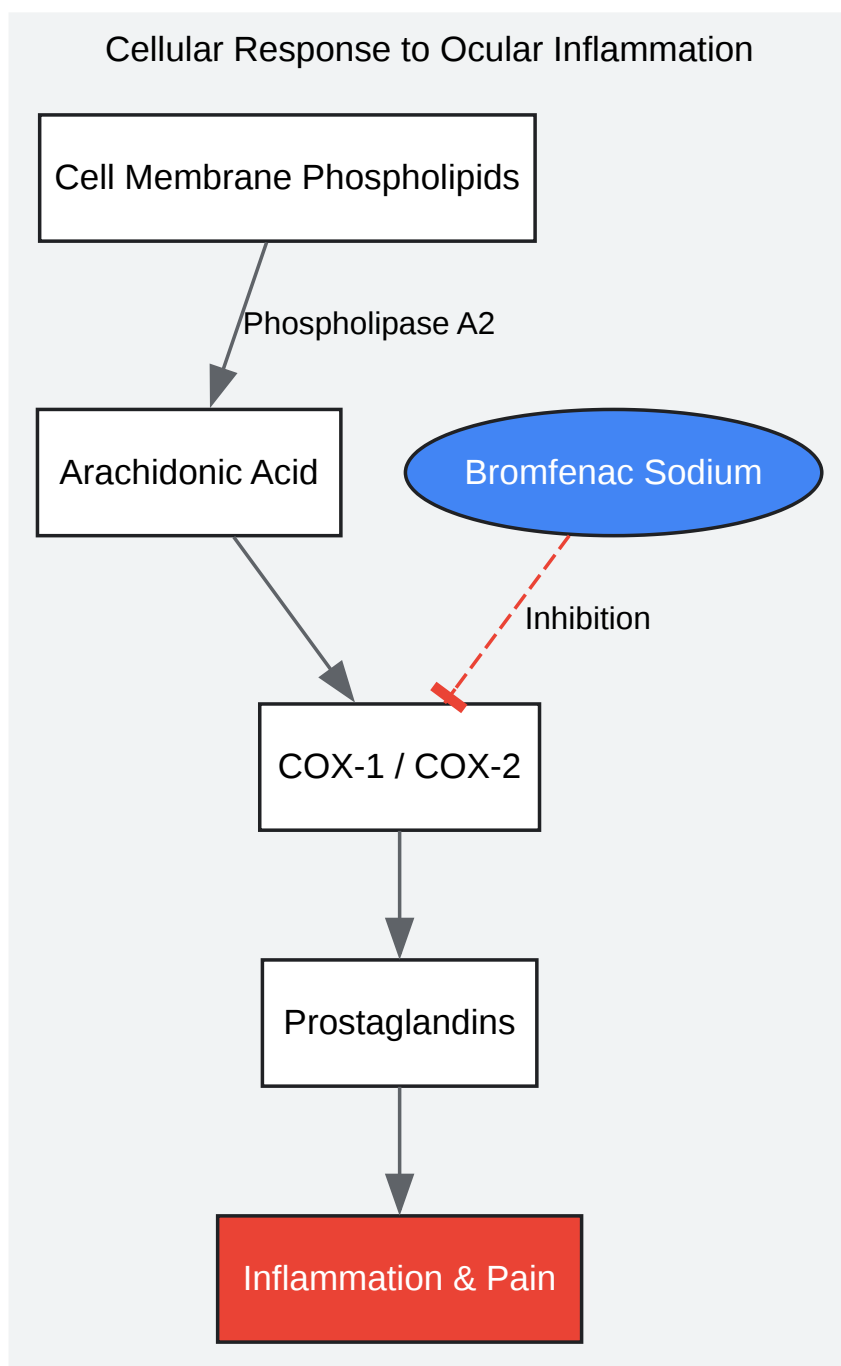
Introduction to Bromfenac Sodium and Ocular Delivery Challenges

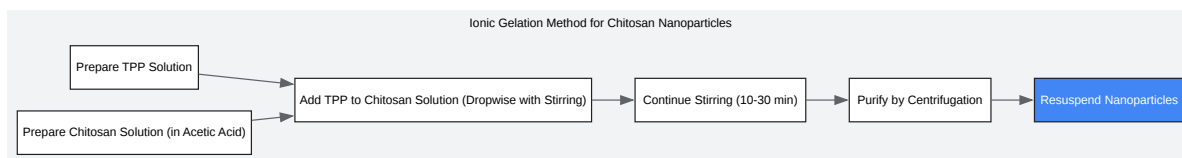
Bromfenac sodium is a potent nonsteroidal anti-inflammatory drug (NSAID) used in ophthalmology to manage postoperative inflammation and pain, particularly after cataract surgery.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the synthesis of prostaglandins, the mediators of inflammation and pain.[2][3] Bromfenac exhibits a higher potency for COX-2, which is predominantly induced during inflammatory responses.[4]

Conventional eye drop formulations of **Bromfenac sodium** suffer from poor bioavailability due to rapid nasolacrimal drainage, tear turnover, and the corneal barrier, necessitating frequent administration.[5] Advanced drug delivery systems aim to overcome these limitations by providing sustained drug release, increased residence time, and targeted delivery.

Mechanism of Action: COX Pathway Inhibition

Surgical trauma or inflammation triggers the release of arachidonic acid from cell membrane phospholipids. The COX enzymes then convert arachidonic acid into prostaglandins, which mediate inflammatory responses such as vasodilation, increased vascular permeability, and pain.[1][6] Bromfenac inhibits COX-1 and COX-2, thereby blocking prostaglandin synthesis and reducing ocular inflammation.[3]





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